molecular formula C17H13Cl2N3O2 B10953538 N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10953538
M. Wt: 362.2 g/mol
InChI Key: QXRAUBXQAJXORC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a phenoxymethyl group and a carboxamide group, along with a dichlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.

    Introduction of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of the pyrazole derivative with an appropriate amine or amide reagent.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: Palladium catalysts, along with boronic acids or halides, are commonly employed in coupling reactions.

Major Products Formed

    Oxidation: Phenoxy radicals, quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Coupling Reactions: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity, interacting with cellular receptors, and influencing metabolic pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been explored as a candidate for anti-inflammatory, anticancer, and antimicrobial agents due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including crop protection and drug development.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring, phenoxymethyl group, and dichlorophenyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in specific applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-14-7-6-12(10-15(14)19)20-17(23)16-8-9-22(21-16)11-24-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,23)

InChI Key

QXRAUBXQAJXORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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